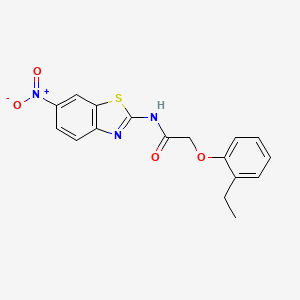![molecular formula C20H15N3O4S B3446215 N-{4-[(2-pyridinylamino)sulfonyl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B3446215.png)
N-{4-[(2-pyridinylamino)sulfonyl]phenyl}-1-benzofuran-2-carboxamide
Vue d'ensemble
Description
N-{4-[(2-pyridinylamino)sulfonyl]phenyl}-1-benzofuran-2-carboxamide, also known as PSB-0739, is a chemical compound that has been extensively studied for its potential use in the field of medicine. This compound is a potent and selective antagonist of the sphingosine-1-phosphate receptor 2 (S1P2), which is a G protein-coupled receptor that plays a key role in regulating various physiological processes in the body.
Mécanisme D'action
N-{4-[(2-pyridinylamino)sulfonyl]phenyl}-1-benzofuran-2-carboxamide acts as a selective antagonist of the S1P2 receptor, which is involved in the regulation of various physiological processes, including immune cell trafficking, vascular permeability, and lymphocyte egress from lymphoid organs. By blocking the S1P2 receptor, N-{4-[(2-pyridinylamino)sulfonyl]phenyl}-1-benzofuran-2-carboxamide is able to modulate these processes and exert its therapeutic effects.
Biochemical and physiological effects:
Studies have shown that N-{4-[(2-pyridinylamino)sulfonyl]phenyl}-1-benzofuran-2-carboxamide is able to inhibit the migration and invasion of various cancer cell lines, including breast, lung, and prostate cancer cells. In addition, N-{4-[(2-pyridinylamino)sulfonyl]phenyl}-1-benzofuran-2-carboxamide has also been shown to reduce inflammation and improve clinical symptoms in animal models of multiple sclerosis and rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-{4-[(2-pyridinylamino)sulfonyl]phenyl}-1-benzofuran-2-carboxamide in lab experiments is its high selectivity and potency as an S1P2 receptor antagonist. However, one of the limitations of using N-{4-[(2-pyridinylamino)sulfonyl]phenyl}-1-benzofuran-2-carboxamide is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on N-{4-[(2-pyridinylamino)sulfonyl]phenyl}-1-benzofuran-2-carboxamide. One area of interest is in the development of more effective and efficient synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanisms underlying the therapeutic effects of N-{4-[(2-pyridinylamino)sulfonyl]phenyl}-1-benzofuran-2-carboxamide in various disease contexts. Finally, there is also potential for the development of new drugs that target other S1P receptors, which may have additional therapeutic benefits.
Applications De Recherche Scientifique
N-{4-[(2-pyridinylamino)sulfonyl]phenyl}-1-benzofuran-2-carboxamide has been extensively studied for its potential use in the treatment of various diseases and conditions. One of the most promising areas of research is in the field of cancer, where N-{4-[(2-pyridinylamino)sulfonyl]phenyl}-1-benzofuran-2-carboxamide has been shown to inhibit the growth and metastasis of various cancer cell lines. In addition, N-{4-[(2-pyridinylamino)sulfonyl]phenyl}-1-benzofuran-2-carboxamide has also been studied for its potential use in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis.
Propriétés
IUPAC Name |
N-[4-(pyridin-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O4S/c24-20(18-13-14-5-1-2-6-17(14)27-18)22-15-8-10-16(11-9-15)28(25,26)23-19-7-3-4-12-21-19/h1-13H,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMHFNOYUQLSBTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(pyridin-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)acetamide](/img/structure/B3446134.png)
![2-{[1-(2,5-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(2-fluorophenyl)acetamide](/img/structure/B3446143.png)
![2-{[1-(3,5-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B3446144.png)
![N-(4-acetylphenyl)-2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B3446147.png)
![7-[2-oxo-2-(1-piperidinyl)ethoxy]-3-phenyl-4H-chromen-4-one](/img/structure/B3446169.png)
![N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)isonicotinamide](/img/structure/B3446173.png)
![2-{[(2-ethylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3446174.png)

![2-(benzoylamino)-4,5-dimethyl-N-[2-(4-morpholinyl)ethyl]-3-thiophenecarboxamide](/img/structure/B3446190.png)
![3-phenyl-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}propanamide](/img/structure/B3446197.png)
![2-fluoro-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}benzamide](/img/structure/B3446208.png)
![N-{4-[(2-pyridinylamino)sulfonyl]phenyl}isonicotinamide](/img/structure/B3446218.png)
![2-(4-chloro-3-methylphenoxy)-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}acetamide](/img/structure/B3446229.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}acetamide](/img/structure/B3446234.png)